molecular formula C6H9BO6 B3032765 Triacetoxyboron CAS No. 4887-24-5

Triacetoxyboron

Cat. No. B3032765
CAS RN: 4887-24-5
M. Wt: 187.95 g/mol
InChI Key: KWZWNVAHEQHCTQ-UHFFFAOYSA-N
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Patent
US06677464B2

Procedure details

Distilled furan (141.7 g, 2.08 mol) and triacetoxyborane (1.19 g, 6.63 mmol) were charged in a similar reactor as in Example 4, and the mixture was cooled to −5° C. To this mixed solution was added acrylic acid (30.4 g, 0.42 mol) and the mixture was stirred at an inner temperature of −5° C. for 22 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (60 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (11.4 g, endo form:exo form=98:2, purity >99%, yield 43% based on acrylic acid).
Name
Quantity
141.7 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([O:9]B(OC(=O)C)OC(=O)C)(=[O:8])C.[C:19](O)(=O)[CH:20]=C>>[CH:5]12[O:1][CH:2]([CH:19]=[CH:20]1)[CH2:3][CH:4]2[C:6]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
141.7 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)(=O)OB(OC(C)=O)OC(C)=O
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at an inner temperature of −5° C. for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged in a similar reactor as in Example 4
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with diisopropyl ether (60 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to not more than 5° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C12C(CC(C=C1)O2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06677464B2

Procedure details

Distilled furan (141.7 g, 2.08 mol) and triacetoxyborane (1.19 g, 6.63 mmol) were charged in a similar reactor as in Example 4, and the mixture was cooled to −5° C. To this mixed solution was added acrylic acid (30.4 g, 0.42 mol) and the mixture was stirred at an inner temperature of −5° C. for 22 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (60 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (11.4 g, endo form:exo form=98:2, purity >99%, yield 43% based on acrylic acid).
Name
Quantity
141.7 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([O:9]B(OC(=O)C)OC(=O)C)(=[O:8])C.[C:19](O)(=O)[CH:20]=C>>[CH:5]12[O:1][CH:2]([CH:19]=[CH:20]1)[CH2:3][CH:4]2[C:6]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
141.7 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)(=O)OB(OC(C)=O)OC(C)=O
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at an inner temperature of −5° C. for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged in a similar reactor as in Example 4
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with diisopropyl ether (60 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to not more than 5° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C12C(CC(C=C1)O2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06677464B2

Procedure details

Distilled furan (141.7 g, 2.08 mol) and triacetoxyborane (1.19 g, 6.63 mmol) were charged in a similar reactor as in Example 4, and the mixture was cooled to −5° C. To this mixed solution was added acrylic acid (30.4 g, 0.42 mol) and the mixture was stirred at an inner temperature of −5° C. for 22 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (60 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (11.4 g, endo form:exo form=98:2, purity >99%, yield 43% based on acrylic acid).
Name
Quantity
141.7 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([O:9]B(OC(=O)C)OC(=O)C)(=[O:8])C.[C:19](O)(=O)[CH:20]=C>>[CH:5]12[O:1][CH:2]([CH:19]=[CH:20]1)[CH2:3][CH:4]2[C:6]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
141.7 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)(=O)OB(OC(C)=O)OC(C)=O
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at an inner temperature of −5° C. for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged in a similar reactor as in Example 4
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with diisopropyl ether (60 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to not more than 5° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C12C(CC(C=C1)O2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.